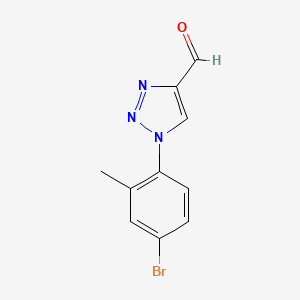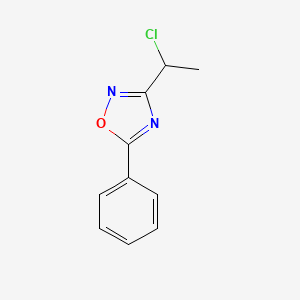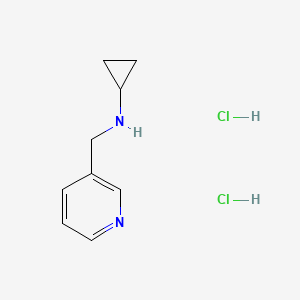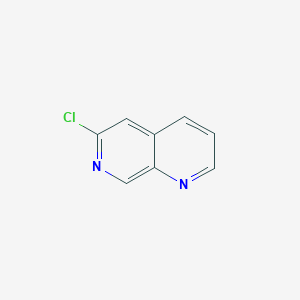
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 4-bromo-2-methylphenol and 2-(4-Bromo-2-methylphenyl)acetic acid . These compounds contain a bromine atom and a methyl group attached to a phenyl ring, similar to the compound you’re interested in .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Compounds containing bromine atoms, for example, tend to be denser than those without. The presence of an aldehyde group could also influence the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
The research on 1,2,3-triazolyl derivatives, including compounds structurally related to 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has highlighted their potential in the synthesis of new antimicrobial agents. A study by Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds' effectiveness against bacterial and fungal strains suggests their potential in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
α-Glycosidase Inhibition
Another study focused on the crystal structures of various 1,2,3-triazole derivatives, including one with substantial α-glycosidase inhibition activity. This finding is significant for therapeutic applications, particularly in treating diseases like diabetes, where α-glycosidase inhibitors can play a crucial role (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Molecular Rearrangements
Molecular rearrangement studies of 1,2,3-triazole derivatives have provided insights into synthetic pathways that can lead to new compounds with potentially useful properties. L'abbé et al. (1990) explored the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing methods for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives. These studies contribute to the development of novel synthetic methods in organic chemistry (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Homocysteine Detection in Biological Systems
A fluorescence probe based on 1,2,3-triazole derivatives was developed for highly selective and sensitive detection of homocysteine, an amino acid whose elevated levels are associated with cardiovascular diseases. This probe, showing excellent performance in living cells, highlights the application of 1,2,3-triazole derivatives in biochemical and medical research (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Antimicrobial Activity Against Mycobacterium Tuberculosis
Research on N-substituted-phenyl-1,2,3-triazole derivatives, including structural analogs of the compound , has shown promising activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis. This demonstrates the potential of 1,2,3-triazole derivatives in developing new treatments for infectious diseases (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJMXNFVVMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)



![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)

![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)